molecular formula C17H23PSn B14441960 Diphenyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 75271-62-4

Diphenyl[2-(trimethylstannyl)ethyl]phosphane

Katalognummer: B14441960
CAS-Nummer: 75271-62-4
Molekulargewicht: 377.0 g/mol
InChI-Schlüssel: YIXLVKZBQPVRBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trimethylstannyl ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl[2-(trimethylstannyl)ethyl]phosphane can be synthesized through the reaction of diphenylphosphine with 2-(trimethylstannyl)ethyl halides under controlled conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through techniques such as recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .

Wirkmechanismus

The mechanism of action of diphenyl[2-(trimethylstannyl)ethyl]phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both diphenyl and trimethylstannyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable ligand in coordination chemistry and catalysis, offering distinct advantages over similar compounds .

Eigenschaften

CAS-Nummer

75271-62-4

Molekularformel

C17H23PSn

Molekulargewicht

377.0 g/mol

IUPAC-Name

diphenyl(2-trimethylstannylethyl)phosphane

InChI

InChI=1S/C14H14P.3CH3.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H3;

InChI-Schlüssel

YIXLVKZBQPVRBD-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.